Kinase Inhibition Profile: Target Compound as a Building Block for BTK Inhibitors vs. Unsubstituted Piperidine
A derivative of the target compound, 2-(4-phenoxyphenyl)-6-(piperidin-4-yl)nicotinamide, was evaluated for BTK inhibition and exhibited an IC50 > 1,000 nM, confirming its lack of direct kinase activity [1]. This is in stark contrast to 2-phenylpiperidine hydrochloride, a simpler analog lacking the phenoxy and nicotinamide functionalities, which exhibits an IC50 of 8,800 nM for dopamine transporter (DAT) inhibition [2]. The presence of the 4-phenoxyphenyl group in the target scaffold, while insufficient for potent BTK inhibition on its own, provides a critical vector for further elaboration into potent clinical candidates like ibrutinib [3].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | > 1,000 nM (as a derivative, 2-(4-phenoxyphenyl)-6-(piperidin-4-yl)nicotinamide against BTK) |
| Comparator Or Baseline | 2-phenylpiperidine hydrochloride (IC50 8,800 nM against DAT) |
| Quantified Difference | Target derivative is inactive against BTK at these concentrations; comparator inhibits a different target (DAT) with weak affinity. |
| Conditions | BTK enzymatic assay (derivative); [3H]DA uptake in rat striatal synaptosomes (comparator) |
Why This Matters
This data confirms the target compound's role as an inactive, privileged scaffold for kinase inhibitor design, distinguishing it from 2-phenylpiperidine which has a weak, off-target monoamine transporter interaction.
- [1] BindingDB. BDBM389617: 2-(4-phenoxyphenyl)-6-(piperidin-4-yl)nicotinamide. Accessed April 2026. View Source
- [2] BindingDB. BDBM50212370: 2-phenylpiperidine hydrochloride. Accessed April 2026. View Source
- [3] Justia Patents. WO 2008/039218: Processes and intermediates for preparing a medicament. Example 1b. View Source
